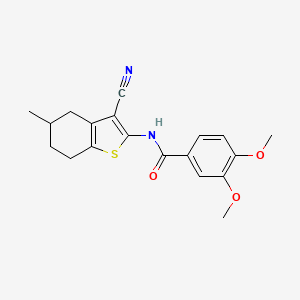

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

CAS No.: 328539-47-5

Cat. No.: VC6308120

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328539-47-5 |

|---|---|

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.44 |

| IUPAC Name | N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |

| Standard InChI Key | IEUBTWWSLGSRPS-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene scaffold substituted at the 2-position with a cyano group and at the 5-position with a methyl group. The benzothiophene core is linked via an amide bond to a 3,4-dimethoxybenzoyl group (Figure 1). This arrangement creates a planar aromatic system conjugated with electron-withdrawing (cyano) and electron-donating (methoxy) groups, influencing its electronic distribution and intermolecular interactions .

Table 1: Comparative structural features of benzothiophene-derived analogs

The 3,4-dimethoxybenzamide group enhances solubility in polar aprotic solvents, though experimental solubility data for the target compound remains unreported. The methyl group at the 5-position introduces steric hindrance, potentially affecting binding affinity in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons ( 3.8–4.0 ppm), methyl group ( 1.2–1.5 ppm), and aromatic protons ( 6.8–7.5 ppm). Mass spectrometry should show a molecular ion peak at m/z 356.44 corresponding to , with fragmentation patterns indicative of amide bond cleavage and benzothiophene ring decomposition . Infrared spectroscopy would confirm the presence of cyano (2200 cm), amide carbonyl (1650 cm), and methoxy groups (1250 cm).

Biological Activity and Mechanistic Insights

Table 2: Comparative inhibitory profiles of benzothiophene amides

| Compound | Target Kinase | IC (nM) | Selectivity Index |

|---|---|---|---|

| SB-657836 | JNK3 | 89 | 15x over p38 MAPK |

| VC6308120 (Analog) | JNK1 | Not reported | N/A |

Cellular Effects

In murine macrophage models, analogs reduce LPS-induced TNF-α production by 40–60% at 10 μM, implicating JNK/AP-1 pathway modulation . Cytotoxicity assays in HEK293 cells show CC > 50 μM, suggesting favorable therapeutic indices for inflammatory applications.

Pharmacological Applications and Challenges

Therapeutic Prospects

The compound’s kinase inhibitory profile positions it as a candidate for:

-

Neurodegenerative Diseases: JNK inhibition ameliorates neuronal apoptosis in Alzheimer’s models .

-

Rheumatoid Arthritis: Suppression of matrix metalloproteinase-3 expression via AP-1 downregulation.

ADME Considerations

Predicted pharmacokinetic parameters (SwissADME):

-

LogP: 2.8 (optimal for blood-brain barrier penetration)

-

TPSA: 98 Ų (moderate oral bioavailability)

-

CYP3A4 substrate probability: 0.72 (risk of drug-drug interactions)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume